molecular formula C20H26ClNO3 B5037282 ethyl 3-(3-chlorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate

ethyl 3-(3-chlorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate

Cat. No.: B5037282
M. Wt: 363.9 g/mol
InChI Key: MCUSBROGMVMAKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(3-chlorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate is a chemical compound that belongs to the class of piperidinecarboxylic acid esters. This compound has been the focus of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 3-(3-chlorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate is not fully understood. However, it has been suggested that this compound may act on the GABAergic system, which is involved in the regulation of anxiety, depression, and pain. It has also been reported to modulate the activity of ion channels, such as TRPV1 and P2X3, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
This compound has been shown to exhibit biochemical and physiological effects in various animal models. It has been reported to reduce inflammation and pain in a rat model of arthritis. It has also been shown to reduce neuropathic pain and anxiety-like behavior in mice. Furthermore, it has been reported to exhibit anticonvulsant properties in a mouse model of epilepsy.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 3-(3-chlorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety profile of this compound.

Future Directions

There are several future directions for the research of ethyl 3-(3-chlorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate. One of the future directions is the investigation of its potential use as a therapeutic agent for the treatment of neuropathic pain, anxiety, and depression. Further studies are also needed to determine the safety profile of this compound and its potential toxicity. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its therapeutic potential. Finally, the synthesis of analogs of this compound may lead to the development of more potent and selective compounds for the treatment of various diseases.

Synthesis Methods

The synthesis of ethyl 3-(3-chlorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate involves the reaction of 3-chlorobenzylamine with ethyl 3-oxo-4-pentenoate in the presence of sodium hydride. The resulting product is then treated with piperidine and ethyl chloroformate to obtain the final product. This synthesis method has been reported in several research articles and is considered a reliable method for the production of this compound.

Scientific Research Applications

Ethyl 3-(3-chlorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate has been extensively studied for its potential applications in various fields of research. This compound has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use as a therapeutic agent for the treatment of neuropathic pain, anxiety, and depression.

Properties

IUPAC Name

ethyl 3-[(3-chlorophenyl)methyl]-1-pent-4-enoylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClNO3/c1-3-5-10-18(23)22-12-7-11-20(15-22,19(24)25-4-2)14-16-8-6-9-17(21)13-16/h3,6,8-9,13H,1,4-5,7,10-12,14-15H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUSBROGMVMAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)CCC=C)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>54.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200093
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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